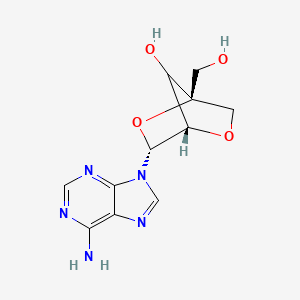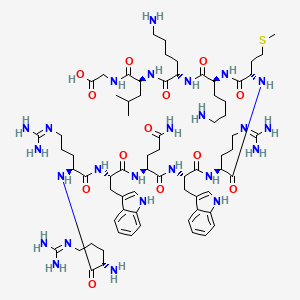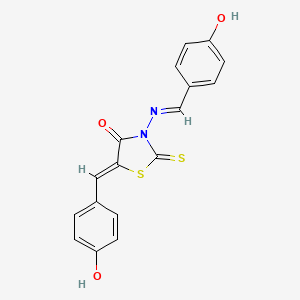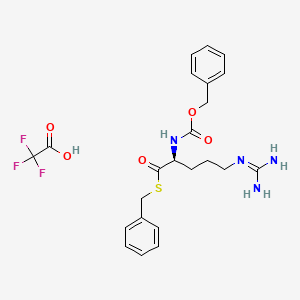
2'-O,4'-C-Methyleneadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O,4’-C-Methyleneadenosine is a locked nucleic acid (LNA) and an adenosine analog. It is characterized by a methylene bridge connecting the 2’-oxygen and 4’-carbon of the ribose ring, which enhances its stability and binding affinity to complementary nucleic acids . This compound is primarily used in scientific research, particularly in the fields of molecular biology and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2’-O,4’-C-Methyleneadenosine involves several steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Formation of the Methylene Bridge: The key step involves the formation of the methylene bridge between the 2’-oxygen and 4’-carbon.
Purification: The final product is purified using standard chromatographic techniques to achieve high purity.
Analyse Chemischer Reaktionen
2’-O,4’-C-Methyleneadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-O,4’-C-Methyleneadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: This compound is employed in studies involving nucleic acid interactions, gene expression, and RNA interference.
Medicine: It has potential therapeutic applications, particularly in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing
Industry: In the pharmaceutical industry, it is used in the development of novel drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of 2’-O,4’-C-Methyleneadenosine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting oligonucleotides. This increased stability is due to the locked conformation of the ribose ring, which reduces the flexibility of the nucleic acid backbone . The molecular targets and pathways involved include interactions with complementary DNA or RNA sequences, leading to gene silencing or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
2’-O,4’-C-Methyleneadenosine is unique among nucleic acid analogs due to its locked conformation, which provides enhanced stability and binding affinity. Similar compounds include:
2’-O-Methyladenosine: This compound has a methyl group at the 2’-oxygen, providing increased stability but not as much as the methylene bridge.
2’-Fluoro-2’-deoxyadenosine: This analog has a fluorine atom at the 2’-position, offering increased resistance to enzymatic degradation.
Locked Nucleic Acid (LNA) analogs: Other LNA analogs with different modifications to the ribose ring also provide enhanced stability and binding affinity.
Eigenschaften
Molekularformel |
C11H13N5O4 |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(1S,3R,4S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1 |
InChI-Schlüssel |
GHKDRNDFVCEETA-LYFOIYRLSA-N |
Isomerische SMILES |
C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Kanonische SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)





![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)



